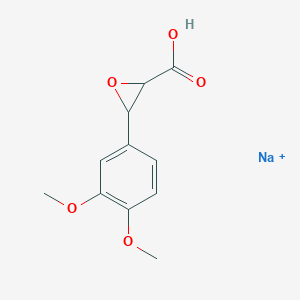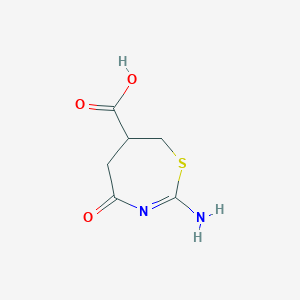![molecular formula C11H8ClN3 B14682727 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a chlorine atom at the 2-position and a methyl group at the 9-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroindole-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under nitrogen atmosphere . This reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and requires heating in a sealed tube.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 2-position is particularly reactive and can be replaced by other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions and may require a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the methyl group at the 9-position.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially modifying the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein kinases, by binding to their active sites and preventing their catalytic activity . This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
類似化合物との比較
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:
2-Chloro-9H-pyrimido[4,5-B]indole: Lacks the methyl group at the 9-position, which may affect its biological activity and chemical reactivity.
9-Methyl-9H-pyrimido[4,5-B]indole: Lacks the chlorine atom at the 2-position, which may result in different reactivity and biological properties.
2-Nitro-9-methyl-9H-pyrimido[4,5-B]indole: Contains a nitro group instead of a chlorine atom, which can significantly alter its chemical and biological behavior.
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
2-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-3-2-4-7(9)8-6-13-11(12)14-10(8)15/h2-6H,1H3 |
InChIキー |
GXQLZEFXGAIWOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=CN=C(N=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


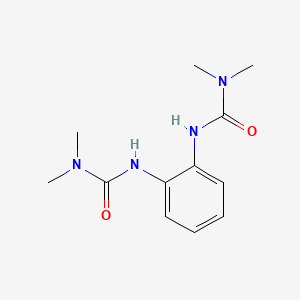
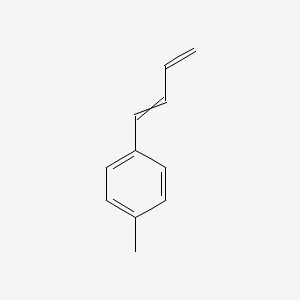
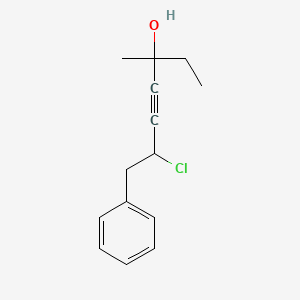

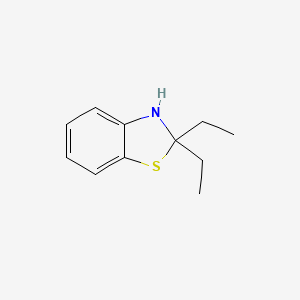
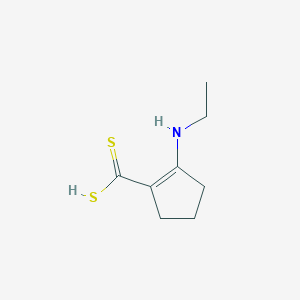
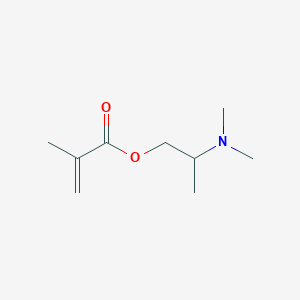
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
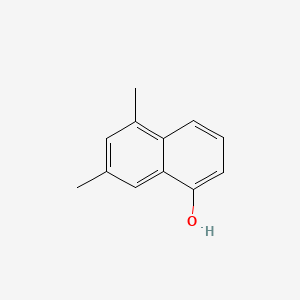
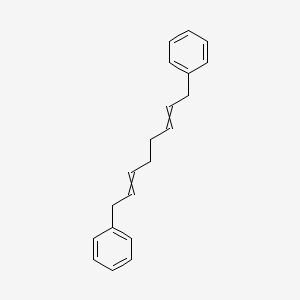

![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
